Cas no 326618-92-2 (1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid)

1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(4-CHLORO-PHENYL)-3-METHYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLIC ACID
- Z56781946
- 326618-92-2
- 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylicacid
- CS-0218065
- AKOS000121912
- 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- F83087
- EN300-00005
- SCHEMBL23494044
- HMS1723F04
- 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
- J-503281
- Oprea1_626336
- HMS3442P15
- 1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid
-
- MDL: MFCD02704659
- インチ: InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
- InChIKey: RBMBWNXBCRAGPO-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C2=CC=C(C=C2)Cl)C3=C1C=C(C(=O)O)S3
計算された属性
- せいみつぶんしりょう: 292.0073264g/mol
- どういたいしつりょう: 292.0073264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.4Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 429.8±45.0 °C at 760 mmHg
- フラッシュポイント: 213.7±28.7 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AF68554-10g |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 95% | 10g |
$1712.00 | 2024-04-20 | |
A2B Chem LLC | AF68554-1g |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 95% | 1g |
$426.00 | 2024-04-20 | |
A2B Chem LLC | AF68554-5g |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 95% | 5g |
$1167.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288735-1g |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 97% | 1g |
¥6025.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288735-250mg |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 97% | 250mg |
¥1854.00 | 2024-08-02 | |
TRC | C614603-250mg |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 250mg |
$ 320.00 | 2022-06-06 | ||
Chemenu | CM517158-1g |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 97% | 1g |
$431 | 2022-06-11 | |
1PlusChem | 1P00C7BE-250mg |
1-(4-CHLORO-PHENYL)-3-METHYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXYLIC ACID |
326618-92-2 | 97% | 250mg |
$241.00 | 2024-05-05 | |
A2B Chem LLC | AF68554-100mg |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 95% | 100mg |
$139.00 | 2024-04-20 | |
A2B Chem LLC | AF68554-50mg |
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid |
326618-92-2 | 95% | 50mg |
$105.00 | 2024-04-20 |
1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acid 関連文献
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1-(4-Chlorophenyl)-3-methyl-1H-thieno2,3-cpyrazole-5-carboxylic acidに関する追加情報
Comprehensive Overview of 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 326618-92-2)
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS No. 326618-92-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The molecule integrates a thienopyrazole core, a chlorophenyl substituent, and a carboxylic acid functional group, making it a versatile intermediate for synthesizing biologically active derivatives. Researchers frequently explore its potential in drug discovery, particularly in targeting inflammatory pathways and enzyme modulation.
The compound's thieno[2,3-c]pyrazole scaffold is a key structural motif in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and anticancer properties. Its 4-chlorophenyl moiety enhances lipophilicity, which can improve membrane permeability—a critical factor in drug bioavailability. Meanwhile, the carboxylic acid group offers opportunities for further derivatization, such as esterification or amidation, to fine-tune pharmacokinetic properties. These features align with current trends in small-molecule drug development, where researchers prioritize compounds with modular scaffolds for high-throughput screening.
In recent years, the demand for heterocyclic building blocks like 326618-92-2 has surged, driven by advancements in combinatorial chemistry and fragment-based drug design. Online searches for "thienopyrazole derivatives" or "CAS 326618-92-2 supplier" reflect growing interest from academic and industrial laboratories. Additionally, discussions on platforms like ResearchGate highlight its utility in developing kinase inhibitors and GPCR modulators, addressing unmet needs in oncology and metabolic disorders.
From a synthetic perspective, 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is typically prepared via multi-step organic reactions, including cyclization and functional group interconversion. Its purity and stability are crucial for downstream applications, prompting rigorous analytical validation using HPLC, NMR, and mass spectrometry. These protocols ensure compliance with Good Laboratory Practice (GLP), a recurring topic in regulatory-focused queries.
Environmental and safety considerations are also integral to its handling. While not classified as hazardous, proper storage under inert conditions is recommended to preserve its reactivity. This aligns with broader industry shifts toward green chemistry principles, a hot topic in 2024, as researchers seek sustainable alternatives to traditional synthetic methods.
In summary, CAS 326618-92-2 represents a compelling case study in modern drug discovery, bridging structural innovation and therapeutic potential. Its adaptability to diverse chemical modifications positions it as a valuable asset for tackling emerging health challenges, from antibiotic resistance to chronic inflammation—an area dominating PubMed citations and patent filings this year.
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